1-[1-(2,6-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2,6-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine is a chemical compound with the molecular formula C11H13F2N It is known for its unique structure, which includes a cyclobutyl ring substituted with a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,6-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a difluorobenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,6-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and primary amines are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1-[1-(2,6-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(2,6-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets. The difluorophenyl group plays a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Difluorophenyl)cyclobutanemethanamine: This compound shares a similar structure but lacks the additional methyl and butyl groups.
Cyclobutyl(2,6-difluorophenyl)methanone: This compound has a ketone group instead of an amine group.
Uniqueness
1-[1-(2,6-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H21F2N |
---|---|
Molecular Weight |
253.33 g/mol |
IUPAC Name |
1-[1-(2,6-difluorophenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H21F2N/c1-10(2)9-13(18)15(7-4-8-15)14-11(16)5-3-6-12(14)17/h3,5-6,10,13H,4,7-9,18H2,1-2H3 |
InChI Key |
NVVFTUKJTNQEIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=C(C=CC=C2F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.